

An In-depth Technical Guide to Methyl 3nonenoate: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nonenoate is an unsaturated fatty acid methyl ester with the chemical formula C₁₀H₁₈O₂.[1][2] It is a clear, colorless liquid at room temperature, recognized for its characteristic fresh, fruity, and green odor, with notes of cucumber, melon, and pear.[3][4] This compound is utilized in the flavor and fragrance industry and is found in various consumer products.[5][6] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its known biological context.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Methyl 3-nonenoate** are summarized below. These properties are crucial for its handling, application, and analysis in a research and development setting.

General and Physical Properties

A compilation of the key identification and physical data for **Methyl 3-nonenoate** is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C10H18O2	[1][2]
Molecular Weight	170.25 g/mol	[1][2][4]
CAS Number	13481-87-3	[1][4][7]
Appearance	Clear, colorless liquid	[2][7]
Boiling Point	216.64 °C (at 760 mmHg)	[2]
90 °C (at 18 mmHg)	[7]	
Melting Point	10.31 °C (estimated)	[2]
Density	0.885 g/mL at 25 °C	[2][4]
0.880-0.900 g/mL at 20 °C	[2][7]	
Refractive Index (n20/D)	1.432-1.442	[2][7]
1.436	[4]	
Solubility	Insoluble in water	[2][7]
Soluble in alcohol	[8]	
Water Solubility	52.1 mg/L (estimated)	[2]
Log KOW (octanol/water)	3.6 (estimated)	[2]
Flash Point	88 °C (190.4 °F) - closed cup	[4]
91 °C (195 °F)	[2]	

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **Methyl 3-nonenoate**. Table 2 summarizes typical spectral characteristics.



Spectroscopy	Key Peaks/Shifts	Source(s)
Infrared (IR)	~1740 cm ⁻¹ (C=O, ester), ~1650 cm ⁻¹ (C=C)	
¹H NMR (CDCl₃)	~5.4 ppm (m, 2H, -CH=CH-), 3.65 ppm (s, 3H, -OCH ₃), 3.1 ppm (d, 2H, -CH ₂ -C=O), 2.0 ppm (q, 2H, -CH ₂ -C=C), 1.3 ppm (m, 4H, -(CH ₂) ₂ -), 0.9 ppm (t, 3H, -CH ₃)	
¹³ C NMR (CDCl ₃)	~173.0, 130.0, 125.0, 51.5, 35.0, 31.0, 29.0, 22.5, 14.0 ppm	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methyl 3-nonenoate** are critical for its application in research.

Synthesis of Methyl 3-nonenoate

1. Fischer-Steglich Esterification

This is a classic acid-catalyzed esterification method.

- · Materials and Reagents:
 - 3-Nonenoic acid
 - Methanol (anhydrous, excess)
 - Concentrated Sulfuric Acid (catalytic amount)
 - Diethyl ether
 - Saturated sodium bicarbonate solution.



- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - Dissolve 3-nonenoic acid in an excess of anhydrous methanol in a round-bottom flask.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
 - Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in diethyl ether and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-nonenoate.
 - For higher purity, the product can be purified by distillation under reduced pressure.

2. Steglich Esterification

This method is milder and suitable for substrates sensitive to acidic conditions.

- Materials and Reagents:
 - 3-Nonenoic acid
 - Methanol
 - Dicyclohexylcarbodiimide (DCC)
 - 4-Dimethylaminopyridine (DMAP) (catalytic amount)



- Anhydrous dichloromethane
- 0.5 N HCl
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 3-nonenoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane.
- Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.
- Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
- Remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- Monitor the reaction progress by TLC. Once complete, filter off the DCU precipitate using a Büchner funnel.
- Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated
 NaHCO₃ solution, and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-nonenoate.
- If necessary, the product can be further purified by column chromatography on silica gel.

Derivatization for Gas Chromatography (GC) Analysis

For analytical purposes, 3-nonenoic acid can be converted to **Methyl 3-nonenoate** for improved volatility and chromatographic performance.[9]

Materials and Reagents:



- 3-Nonenoic acid sample
- Boron trifluoride-methanol solution (12-14% w/v)
- Hexane (GC grade)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:[9]
 - Place a known amount of the 3-nonenoic acid sample into a screw-capped glass tube.
 - Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.
 - Tightly cap the tube and heat it in a heating block or water bath at 60-70°C for 30 minutes.
 - Cool the tube to room temperature.[9]
 - Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.
 - Cap the tube and vortex thoroughly for 1 minute to extract the methyl 3-nonenoate into the hexane layer.[9]
 - Allow the layers to separate and carefully transfer the upper hexane layer to a clean tube.
 [9]
 - Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[9]
 - Transfer the dried hexane extract to a GC vial for analysis.[9]

Determination of Physical Properties

The physical properties listed in Table 1 are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.



- Boiling Point: Determined according to OECD Guideline 103, which includes methods such as ebulliometry, dynamic methods, and distillation methods.[1][8]
- Density: Determined according to OECD Guideline 109, which includes methods such as the use of a hydrometer, hydrostatic balance, or pycnometer.[2][7]
- Refractive Index: Measured using a refractometer, a standard method for this physical constant.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct interaction of **Methyl 3-nonenoate** with biological signaling pathways. However, based on its chemical class as a fatty acid methyl ester, some general biological context can be provided.

Fatty acid methyl esters are known to be involved in fatty acid metabolism.[10][11] Topically applied fatty acid methyl esters can be metabolized by epidermal cells and incorporated into endogenous lipids.

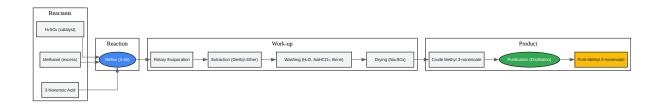
As a fragrance ingredient, the biological effects of **Methyl 3-nonenoate** are primarily related to olfaction. The perception of odorants, including esters, involves their interaction with olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory sensory neurons. This interaction initiates a signal transduction cascade that leads to the perception of smell. While **Methyl 3-nonenoate** is used in fragrance formulations, the specific olfactory receptors it activates have not been publicly detailed.

Toxicological studies have been conducted to assess the safety of **Methyl 3-nonenoate** as a fragrance ingredient. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for genotoxicity.[2] It has also been evaluated for its potential to cause skin sensitization.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of **Methyl 3-nonenoate**.

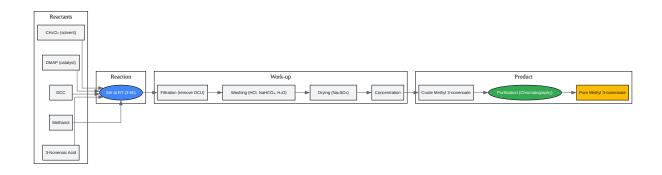




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Caption: Workflow for the Fischer-Steglich Esterification of 3-Nonenoic Acid.

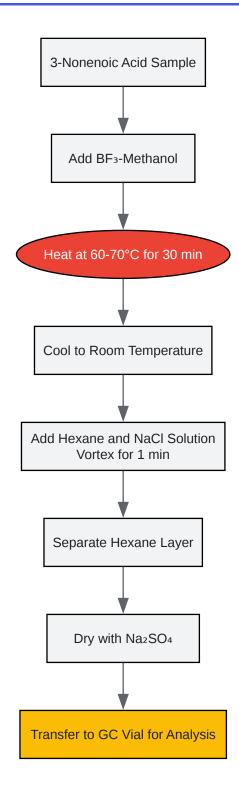




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Caption: Workflow for the Steglich Esterification of 3-Nonenoic Acid.





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Caption: Workflow for Derivatization of 3-Nonenoic Acid to **Methyl 3-nonenoate** for GC Analysis.



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